molecular formula C12H18Cl2N2O B15202114 1-(2,3-Dihydrobenzofuran-4-yl)piperazine dihydrochloride

1-(2,3-Dihydrobenzofuran-4-yl)piperazine dihydrochloride

Cat. No.: B15202114
M. Wt: 277.19 g/mol
InChI Key: IMIPCLRPWXFMCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,3-Dihydrobenzofuran-4-yl)piperazine dihydrochloride is a chemical compound that belongs to the class of benzofuran derivatives. Benzofurans are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Dihydrobenzofuran-4-yl)piperazine dihydrochloride typically involves the following steps:

  • Formation of 2,3-Dihydrobenzofuran-4-yl: This can be achieved through the cyclization of appropriate precursors such as phenols and aldehydes under acidic conditions.

  • Piperazine Attachment: The resulting 2,3-dihydrobenzofuran-4-yl compound is then reacted with piperazine in the presence of a suitable catalyst, often under reflux conditions.

  • Dihydrochloride Formation: The final step involves the addition of hydrochloric acid to form the dihydrochloride salt of the compound.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly solvents, is also considered in industrial production.

Chemical Reactions Analysis

Types of Reactions: 1-(2,3-Dihydrobenzofuran-4-yl)piperazine dihydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding benzofuran-quinones.

  • Reduction: Reduction reactions can lead to the formation of reduced benzofuran derivatives.

  • Substitution: Substitution reactions at the benzofuran ring can introduce various functional groups, enhancing the compound's biological activity.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation Products: Benzofuran-quinones and other oxidized derivatives.

  • Reduction Products: Reduced benzofuran derivatives with altered electronic properties.

  • Substitution Products: Functionalized benzofurans with enhanced biological activity.

Scientific Research Applications

  • Chemistry: The compound serves as a versatile intermediate in the synthesis of more complex molecules.

  • Biology: It has shown promise in biological assays, exhibiting antimicrobial and anti-inflammatory properties.

  • Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and bacterial infections.

  • Industry: The compound's unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(2,3-Dihydrobenzofuran-4-yl)piperazine dihydrochloride exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. Further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

1-(2,3-Dihydrobenzofuran-4-yl)piperazine dihydrochloride is compared with other similar compounds, such as:

  • Benzofuran derivatives: These compounds share structural similarities but may differ in their substituents and biological activities.

  • Piperazine derivatives: Piperazine is a common moiety in many pharmaceuticals, and its combination with benzofuran enhances the compound's properties.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

Molecular Formula

C12H18Cl2N2O

Molecular Weight

277.19 g/mol

IUPAC Name

1-(2,3-dihydro-1-benzofuran-4-yl)piperazine;dihydrochloride

InChI

InChI=1S/C12H16N2O.2ClH/c1-2-11(14-7-5-13-6-8-14)10-4-9-15-12(10)3-1;;/h1-3,13H,4-9H2;2*1H

InChI Key

IMIPCLRPWXFMCC-UHFFFAOYSA-N

Canonical SMILES

C1COC2=CC=CC(=C21)N3CCNCC3.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.